14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol
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Overview
Description
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol is a complex heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused with a quinoline and thiazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazones with selenium dioxide, leading to the formation of the triazole ring . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition, DNA intercalation, and other biological interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinolines and triazolothiadiazines, which share structural similarities and pharmacological activities. Examples include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-a]quinoxalines
Uniqueness
What sets 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol apart is its specific combination of functional groups and ring systems, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13ClN4O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol |
InChI |
InChI=1S/C19H13ClN4O2S/c1-26-13-6-7-15-11(8-13)9-14-17(21-15)27-19-22-16(23-24(19)18(14)25)10-2-4-12(20)5-3-10/h2-9,18,25H,1H3 |
InChI Key |
KRXPWQRNGAZLAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC4=NC(=NN4C3O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC4=NC(=NN4C3O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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